(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide

Catalog No.
S8216424
CAS No.
M.F
C14H20ClFN2O
M. Wt
286.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3...

Product Name

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide

IUPAC Name

(2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-3-methylbutanamide

Molecular Formula

C14H20ClFN2O

Molecular Weight

286.77 g/mol

InChI

InChI=1S/C14H20ClFN2O/c1-4-18(14(19)13(17)9(2)3)8-10-11(15)6-5-7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1

InChI Key

KWGPAZIKBRIUCV-ZDUSSCGKSA-N

SMILES

CCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C(C)C)N

Canonical SMILES

CCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C(C)C)N

Isomeric SMILES

CCN(CC1=C(C=CC=C1Cl)F)C(=O)[C@H](C(C)C)N

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide is a chiral compound with significant structural and functional properties. Its molecular formula is C14H20ClFN2OC_{14}H_{20}ClFN_{2}O and it has a molecular weight of approximately 286.77g/mol286.77\,g/mol . This compound features a central amino group, an ethyl substitution, and a 2-chloro-6-fluorobenzyl moiety, which contribute to its potential biological activity and therapeutic applications. The presence of the chlorine and fluorine atoms in the benzyl group enhances its interaction with biological targets, making it a subject of interest in pharmacological research.

, including:

  • Oxidation: The amino group can be oxidized to form corresponding oxides.
  • Reduction: The chlorobenzyl group can be reduced to yield a benzyl derivative.
  • Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other functional groups .

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions are typically controlled for temperature and pH to ensure selectivity and yield.

The biological activity of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide has been primarily investigated within pharmacology. Its unique structural features suggest potential interactions with various biological targets, including neurotransmitter receptors and metabolic enzymes. Preliminary studies indicate that this compound may exhibit activity similar to that of other known pharmacological agents, potentially influencing central nervous system functions .

The synthesis of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide typically involves several key steps:

  • Formation of the Amino Group: Starting from an appropriate precursor, the amino group is introduced through reductive amination or similar methods.
  • Chlorination and Fluorination: The introduction of chlorine and fluorine into the benzyl moiety is achieved through electrophilic aromatic substitution reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide has several applications in various fields:

  • Medicinal Chemistry: It is studied for its potential therapeutic effects and as a lead compound for drug development.
  • Chemical Research: Used as a building block for synthesizing more complex molecules.
  • Biological Studies: Investigated for its interactions with biological targets, contributing to understanding pharmacodynamics and pharmacokinetics .

Interaction studies involving (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide are crucial for understanding its pharmacodynamics. These studies assess how the compound interacts with specific enzymes or receptors, which can modulate their activity. Understanding these interactions helps in predicting the compound's behavior in biological systems and its potential therapeutic effects .

Several compounds share structural similarities with (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(S)-2-Amino-N-(4-chlorobenzyl)-N-ethyl-3-methyl-butyramideC14H20ClN2OC_{14}H_{20}ClN_{2}OContains a para-chlorobenzyl group; different receptor interaction profile.
(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-3-methyl-butyramideC14H20ClN2OC_{14}H_{20}ClN_{2}OSimilar structure but with a butyramide instead of butanamide; potential for different biological activity.
2-Chloro-N-ethyl-3-methylbutanamideC7H14ClNOC_{7}H_{14}ClNOLacks the fluorobenzyl moiety; simpler structure may lead to different pharmacological properties.

The uniqueness of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties not found in these similar compounds . The introduction of fluorine often enhances metabolic stability and binding affinity compared to compounds without fluorination, making it particularly valuable in drug design and development .

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

286.1248191 g/mol

Monoisotopic Mass

286.1248191 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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